molecular formula C12H22N2O3 B1531601 (3,4-Dimethoxypyrrolidin-1-yl)(piperidin-3-yl)methanone CAS No. 1975936-64-1

(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-3-yl)methanone

Cat. No. B1531601
CAS RN: 1975936-64-1
M. Wt: 242.31 g/mol
InChI Key: VFSSHJMUFYQRET-UHFFFAOYSA-N
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Description

(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-3-yl)methanone, abbreviated as DMPPM, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the pyrrolidin-1-yl piperidin-3-ylmethanone family of compounds, which are known for their high affinity for the GABA-A receptor. DMPPM has been studied for its potential use in drug discovery, as a potential therapeutic agent, and as a tool for studying the GABA-A receptor. In

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Research has delved into the molecular interactions of specific antagonists with cannabinoid receptors, highlighting the importance of structural analysis in understanding receptor-ligand interactions. For instance, studies have used AM1 molecular orbital methods for conformational analysis to develop unified pharmacophore models, facilitating the understanding of how certain compounds interact with the CB1 receptor (Shim et al., 2002).

Structural and Theoretical Analysis

The synthesis and structural elucidation of compounds involving piperidine and pyrrolidine rings have been extensively studied, revealing details about their conformation, hydrogen bonding, and crystal structure. Such insights are crucial for designing molecules with specific physical and chemical properties (Karthik et al., 2021).

Antioxidant Potency Evaluation

New molecules with piperidin-4-one structures have been synthesized and evaluated for their antioxidant efficacy, indicating the potential therapeutic applications of these compounds in combating oxidative stress (Dineshkumar & Parthiban, 2022).

Fullerenes Derivatives Synthesis

Studies have explored the acylation of fullerene derivatives to produce compounds with unique properties, demonstrating the versatility of piperidinyl and pyrrolidinyl groups in facilitating reactions that yield novel fullerene-based materials (Zhang et al., 2002).

Inhibitory Ability on GABA Binding

Research into 3β-acyloxytropan-3α-carboxylic acid hydrochlorides has revealed their conformational preferences and inhibitory effects on GABA binding to brain membranes, hinting at potential applications in neuroscience and pharmacology (Burgos et al., 1992).

properties

IUPAC Name

(3,4-dimethoxypyrrolidin-1-yl)-piperidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-16-10-7-14(8-11(10)17-2)12(15)9-4-3-5-13-6-9/h9-11,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSSHJMUFYQRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1OC)C(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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